3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate
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Overview
Description
3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol . This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of benzyloxycarbonyl chloride with 3-aminopropyl 4-methylbenzenesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions .
Biology: In biological research, it is used in the study of enzyme kinetics and protein interactions . It acts as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, it is explored for its potential use in the development of pharmaceutical intermediates and drug delivery systems .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets such as enzymes or receptors . The benzyloxycarbonyl group can act as a protecting group for amines, thereby modulating the activity of the target molecule . The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
- 3-(((Benzyloxy)carbonyl)amino)propyl 4-methoxybenzenesulfonate
- 3-(((Benzyloxy)carbonyl)amino)propyl 4-chlorobenzenesulfonate
- 3-(((Benzyloxy)carbonyl)amino)propyl 4-nitrobenzenesulfonate
Uniqueness: Compared to similar compounds, 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate has a unique methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules . This structural difference can lead to variations in biological activity and chemical properties .
Properties
CAS No. |
68076-37-9 |
---|---|
Molecular Formula |
C18H21NO5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO5S/c1-15-8-10-17(11-9-15)25(21,22)24-13-5-12-19-18(20)23-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20) |
InChI Key |
WJJVQUFWIDODJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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